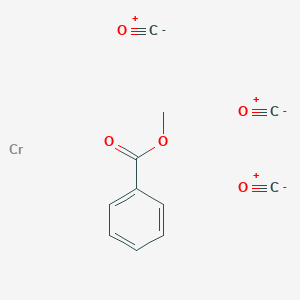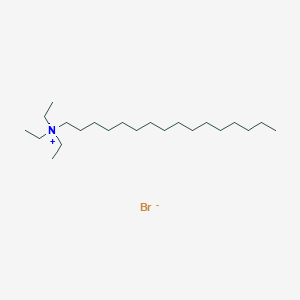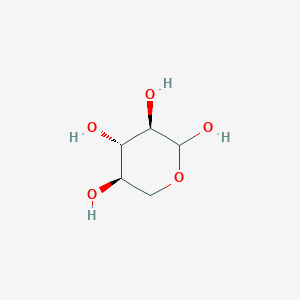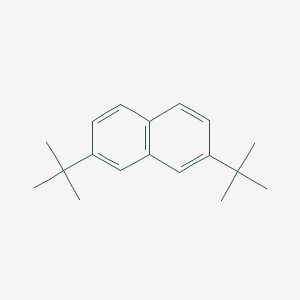
2,7-Di-tert-butylnaphthalene
Descripción general
Descripción
2,7-Di-tert-butylnaphthalene is an organic compound with the chemical formula C18H24. It is characterized by the presence of two tert-butyl groups attached to the naphthalene ring at the 2 and 7 positions. This compound appears as a colorless crystal or light yellow solid and is known for its high thermal stability and solubility in non-polar solvents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2,7-Di-tert-butylnaphthalene involves the reaction of naphthalene with 2-bromo-tert-butyl in tetrahydrofuran, followed by debromination under basic conditions . This method ensures the selective introduction of tert-butyl groups at the desired positions on the naphthalene ring.
Industrial Production Methods: Industrial production of this compound typically involves a shape-selective reaction using a zeolite catalyst. The naphthalene undergoes tert-butylation in the presence of the catalyst, followed by recrystallization from a lower alcohol to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions: 2,7-Di-tert-butylnaphthalene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can yield hydrogenated naphthalene derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Friedel-Crafts alkylation or acylation reactions can be performed using aluminum chloride as a catalyst.
Major Products:
Oxidation: 2,7-Di-tert-butyl-1,4-naphthoquinone.
Reduction: 2,7-Di-tert-butyl-1,2,3,4-tetrahydronaphthalene.
Substitution: Various alkylated or acylated derivatives depending on the substituents introduced.
Aplicaciones Científicas De Investigación
2,7-Di-tert-butylnaphthalene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 2,7-Di-tert-butylnaphthalene involves its interaction with various molecular targets. For instance, its derivatives can bind to specific enzymes or receptors, altering their activity and leading to biological effects. The exact pathways and targets depend on the specific derivative and its application .
Comparación Con Compuestos Similares
- 2,6-Di-tert-butylnaphthalene
- 2,7-Di-tert-butyl-1,4-naphthoquinone
- 2,6-Di-tert-butylanthraquinone
Comparison: 2,7-Di-tert-butylnaphthalene is unique due to the specific positioning of the tert-butyl groups, which imparts distinct chemical and physical properties. Compared to 2,6-Di-tert-butylnaphthalene, it has different reactivity and stability profiles, making it suitable for specific applications in organic synthesis and material science .
Propiedades
IUPAC Name |
2,7-ditert-butylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24/c1-17(2,3)15-9-7-13-8-10-16(18(4,5)6)12-14(13)11-15/h7-12H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHRUNSCACKKOPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C=CC(=C2)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30346721 | |
| Record name | 2,7-Di-tert-butylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10275-58-8 | |
| Record name | 2,7-Di-tert-butylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,7-Di-tert-butylnaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the isomers identified in commercial sodium di-tert-butylnaphthalenesulphonate?
A1: Research has shown that commercial sodium di-tert-butylnaphthalenesulphonate is not a single compound but a mixture of isomers. Specifically, it consists of sodium 2,6- and 2,7-di-tert-butylnaphthalene-4-sulphonates. [] This discovery is significant because it highlights the importance of isomeric purity in chemical synthesis and applications. Different isomers can exhibit varying properties, influencing the overall effectiveness of the compound in specific applications.
Q2: How does the structure of 3-tert-Butyl-5,6,8-trinitronaphtho[1,8a,8-cd][1,2]dithiole influence its molecular interactions?
A2: The crystal structure of 3-tert-Butyl-5,6,8-trinitronaphtho[1,8a,8-cd][1,2]dithiole, a derivative of this compound, reveals interesting intermolecular interactions. The molecule exhibits weak head-to-tail interactions between the sulfur atom (S) and the oxygen atom (O) of the nitro group (NO2) in adjacent molecules. [] This interaction, with a distance of 3.131 Å, contributes to the formation of a tape-like motif in the crystal lattice, influencing the compound's packing and potentially its physical properties.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



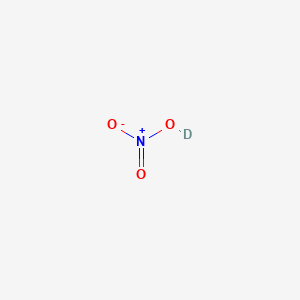
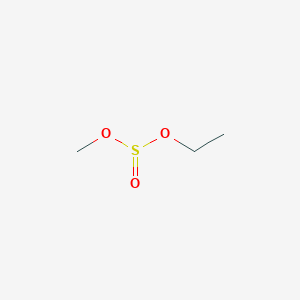

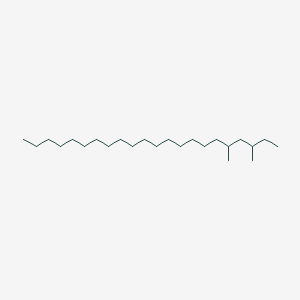
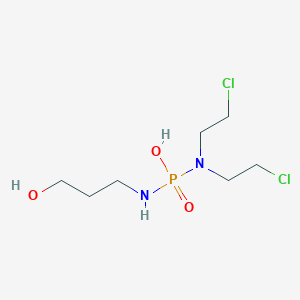
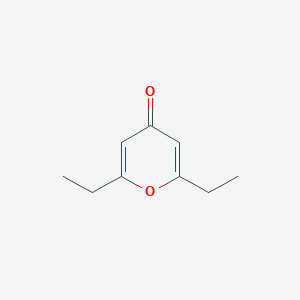
![4-[3-(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B76696.png)
![[(1S,2R,4S,5R)-4-acetyloxy-6-oxabicyclo[3.1.0]hexan-2-yl] acetate](/img/structure/B76699.png)
